3,4,4',5-Tetrafluorobenzophenone
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Overview
Description
3,4,4’,5-Tetrafluorobenzophenone is an organic compound with the molecular formula C13H6F4O and a molecular weight of 254.18 g/mol . This compound is characterized by the presence of four fluorine atoms attached to the benzophenone structure, which significantly influences its chemical properties and reactivity. It is primarily used in research and industrial applications due to its unique chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4’,5-Tetrafluorobenzophenone typically involves the fluorination of benzophenone derivatives. One common method includes the reaction of 3,4,4’,5-tetrafluorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: In an industrial setting, the production of 3,4,4’,5-Tetrafluorobenzophenone may involve large-scale fluorination processes using fluorinating agents like sulfur tetrafluoride or cobalt trifluoride. These processes are optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3,4,4’,5-Tetrafluorobenzophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Substituted benzophenone derivatives.
Reduction: 3,4,4’,5-Tetrafluorobenzhydrol.
Oxidation: 3,4,4’,5-Tetrafluorobenzoic acid.
Scientific Research Applications
3,4,4’,5-Tetrafluorobenzophenone is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of various fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of specialty polymers and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3,4,4’,5-Tetrafluorobenzophenone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s ability to form stable complexes with proteins makes it useful in studying protein-ligand interactions .
Comparison with Similar Compounds
- 4-Fluorobenzophenone
- 3,4,5-Trifluorobenzophenone
- 3,4,4’,5-Tetrachlorobenzophenone
Comparison: 3,4,4’,5-Tetrafluorobenzophenone is unique due to the presence of four fluorine atoms, which significantly alter its chemical reactivity and physical properties compared to its analogs. For instance, 4-Fluorobenzophenone, with only one fluorine atom, exhibits different reactivity patterns and lower lipophilicity. Similarly, 3,4,5-Trifluorobenzophenone and 3,4,4’,5-Tetrachlorobenzophenone have distinct chemical behaviors due to the differences in halogen substitution .
Properties
IUPAC Name |
(4-fluorophenyl)-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4O/c14-9-3-1-7(2-4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBSEEIUANOMKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375232 |
Source
|
Record name | 3,4,4',5-Tetrafluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577967-64-7 |
Source
|
Record name | 3,4,4',5-Tetrafluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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